molecular formula C12H19BrN2O4 B1389843 Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate CAS No. 1219403-52-7

Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate

Cat. No.: B1389843
CAS No.: 1219403-52-7
M. Wt: 335.19 g/mol
InChI Key: PVYFGNZJHWIUOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The piperazine ring and ester group also contribute to the compound’s overall reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate can be compared with similar compounds such as:

    Butyl 2-[1-(2-chloroacetyl)-3-oxo-2-piperazinyl]-acetate: This compound has a chloroacetyl group instead of a bromoacetyl group, leading to different reactivity and applications.

    Butyl 2-[1-(2-fluoroacetyl)-3-oxo-2-piperazinyl]-acetate:

    Butyl 2-[1-(2-iodoacetyl)-3-oxo-2-piperazinyl]-acetate:

The uniqueness of this compound lies in its specific reactivity due to the bromoacetyl group, making it valuable for certain chemical and biological applications .

Properties

IUPAC Name

butyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrN2O4/c1-2-3-6-19-11(17)7-9-12(18)14-4-5-15(9)10(16)8-13/h9H,2-8H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYFGNZJHWIUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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